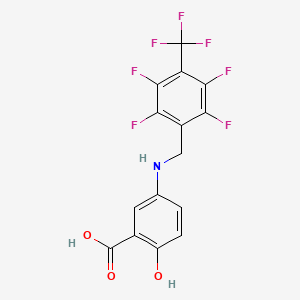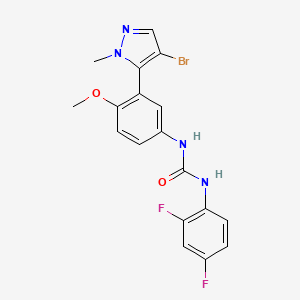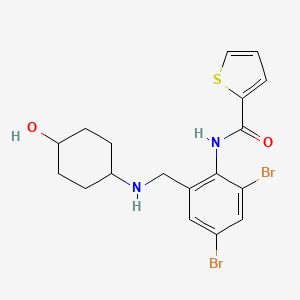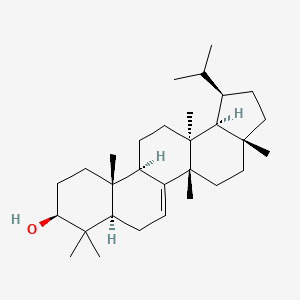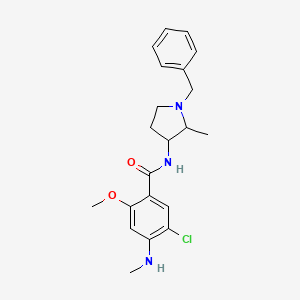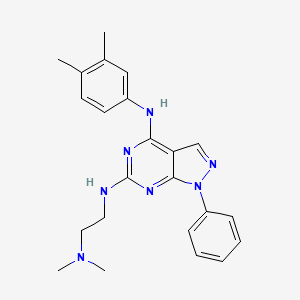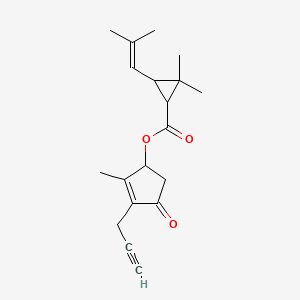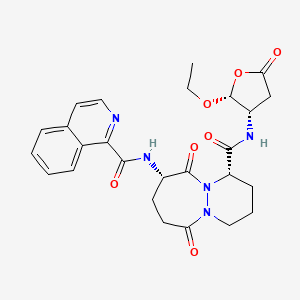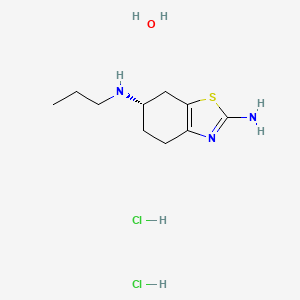
Prima-1
概要
説明
Prima-1 is a small molecule that has been highlighted as a promising novel cancer therapy . It is known to restore the mutant p53, a tumour suppressor protein, by modifying thiol groups in the core domains of the protein . It has entered Stage II clinical trials and could potentially provide an alternative to conventional cancer chemotherapy .
Chemical Reactions Analysis
Prima-1 is known to react with thiol groups in the core domains of the mutant p53 protein . This modification is sufficient to induce apoptosis in tumor cells .Physical And Chemical Properties Analysis
Prima-1 is a low-molecular substance . Its molecular formula is C9H15NO3 and its molecular weight is 185.22 .科学的研究の応用
Cancer Treatment and Apoptosis Induction
Prima-1, also known as APR-246, has been shown to restore the wild-type conformation to mutant p53, a common mutation in various cancers, and induce apoptosis in cancer cells. This reactivation of p53 function leads to the exposure of tumor epithelial cell anionic phospholipids, reduced blood vessel density, and decreased blood perfusion in breast cancer xenografts .
Caspase Activation
The effectiveness of Prima-1 in inducing cell death is partly due to its ability to activate caspases, which are enzymes that play essential roles in programmed cell death. Studies have used caspase inhibitors to confirm this role, noting a reduction or suppression of apoptosis when these inhibitors are used .
Mutant p53-independent Properties
Apart from its role in targeting mutant p53, Prima-1 also exhibits properties that are independent of p53 status. These properties contribute to its antitumor effects, although the exact mechanisms are still being researched .
Tissue-Level Mechanisms
At the tissue level, Prima-1 has been associated with various mechanisms that contribute to its antitumor activity. This includes altering the tumor microenvironment in ways that make it less conducive for tumor growth and metastasis .
Cellular Mechanisms
On a cellular level, Prima-1 affects multiple pathways and processes within cancer cells that are crucial for their survival and proliferation. By disrupting these processes, Prima-1 can effectively inhibit cancer cell growth .
Molecular Mechanisms
Prima-1’s molecular mechanisms involve a series of interactions with cellular molecules that lead to the restoration of normal cell functions and the induction of cell death pathways in cancerous cells .
Research and Innovation Support
The PRIMA program supports research and innovation in various fields including health, providing funding and guidelines for applicants looking to explore new treatments and technologies .
Clinical Trials and Studies
Prima-1 is currently being studied in various clinical trials to better understand its full potential and applications in treating different types of cancers .
作用機序
Target of Action
Prima-1 primarily targets the p53 protein , specifically the mutant form of p53 . The p53 protein, often referred to as the “guardian of the genome”, plays a crucial role in preventing cancer formation by triggering cell-cycle arrest and apoptosis when genetic damage is detected .
Mode of Action
Prima-1 acts by restoring the mutant p53 protein to its wild-type state . It achieves this by modifying thiol groups in the core domains of the protein . This restoration enables the p53 protein to resume its role in inducing apoptosis, thereby preventing superfluous cell proliferation .
Biochemical Pathways
The restoration of the mutant p53 protein by Prima-1 affects the apoptosis pathway . The reactivated p53 protein can induce apoptosis, leading to the death of cancer cells . This action on the apoptosis pathway and its downstream effects contribute to the anti-cancer effects of Prima-1 .
Pharmacokinetics
It is noted that prima-1 has entered stage ii clinical trials , indicating that its pharmacokinetic properties are likely being thoroughly investigated.
Result of Action
The primary result of Prima-1’s action is the induction of apoptosis in cancer cells . By restoring the mutant p53 protein, Prima-1 enables the protein to trigger apoptosis, leading to the death of cancer cells . This effect is well-documented across different cancer models .
Action Environment
It is worth noting that the effectiveness of prima-1 may vary depending on the specific type of cancer and the presence of mutant p53
Safety and Hazards
将来の方向性
Prima-1 has entered Stage II clinical trials and could potentially provide an alternative to conventional cancer chemotherapy . More data collected on in vivo models and potential complications of the drug could help to prevent cancer patients suffering the displeasing side effects associated with conventional chemotherapy . There is also potential for the design of more potent mutant p53-specific compounds based on the same or a similar molecular mechanism .
特性
IUPAC Name |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBVBRVVOPAAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204637 | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prima-1 | |
CAS RN |
5608-24-2 | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | prima-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIMA-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



